molecular formula C18H24O3 B4747274 7-butoxy-3,6-diethyl-4-methyl-2H-chromen-2-one

7-butoxy-3,6-diethyl-4-methyl-2H-chromen-2-one

Cat. No. B4747274
M. Wt: 288.4 g/mol
InChI Key: NORINUPIYYUUEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-butoxy-3,6-diethyl-4-methyl-2H-chromen-2-one, also known as scopoletin, is a naturally occurring coumarin derivative found in various plants. It has been used in traditional medicine for its anti-inflammatory, antioxidant, and antimicrobial properties. In recent years, there has been increasing interest in the scientific research and application of scopoletin due to its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 7-butoxy-3,6-diethyl-4-methyl-2H-chromen-2-one is not fully understood, but it is believed to work through various pathways. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. It also has anti-inflammatory properties, which may help to reduce inflammation in the body. Additionally, 7-butoxy-3,6-diethyl-4-methyl-2H-chromen-2-one has been shown to have antimicrobial properties, which may help to fight off bacterial and fungal infections.
Biochemical and Physiological Effects
Scopoletin has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. It also has anti-inflammatory properties, which may help to reduce inflammation in the body. Additionally, 7-butoxy-3,6-diethyl-4-methyl-2H-chromen-2-one has been shown to have antimicrobial properties, which may help to fight off bacterial and fungal infections.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-butoxy-3,6-diethyl-4-methyl-2H-chromen-2-one in lab experiments is that it is a naturally occurring compound, which makes it more biocompatible than synthetic compounds. Additionally, 7-butoxy-3,6-diethyl-4-methyl-2H-chromen-2-one is relatively easy to synthesize and can be obtained from natural sources. However, one of the limitations of using 7-butoxy-3,6-diethyl-4-methyl-2H-chromen-2-one in lab experiments is that it is not very stable and can degrade over time, which can affect the accuracy of the results.

Future Directions

There are many potential future directions for the scientific research and application of 7-butoxy-3,6-diethyl-4-methyl-2H-chromen-2-one. Some of the areas that could be explored include:
1. Development of new cancer treatments: Scopoletin has been shown to have anti-cancer properties and could be further studied for its potential use in the development of new cancer treatments.
2. Treatment of neurodegenerative diseases: Scopoletin has been shown to have neuroprotective effects and could be further studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Development of new antimicrobial agents: Scopoletin has been shown to have antimicrobial properties and could be further studied for its potential use in the development of new antimicrobial agents.
Conclusion
In conclusion, 7-butoxy-3,6-diethyl-4-methyl-2H-chromen-2-one is a naturally occurring coumarin derivative that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the treatment of various diseases. While there is still much to be learned about the mechanism of action of 7-butoxy-3,6-diethyl-4-methyl-2H-chromen-2-one, its potential therapeutic benefits make it an exciting area of scientific research.

Scientific Research Applications

Scopoletin has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the treatment of various diseases. Some of the scientific research applications of 7-butoxy-3,6-diethyl-4-methyl-2H-chromen-2-one include:
1. Cancer Treatment: Scopoletin has been shown to have anti-cancer properties and has been studied for its potential use in cancer treatment.
2. Neuroprotection: Scopoletin has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Cardiovascular Health: Scopoletin has been shown to have cardioprotective effects and has been studied for its potential use in the treatment of cardiovascular diseases such as hypertension and atherosclerosis.

properties

IUPAC Name

7-butoxy-3,6-diethyl-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-5-8-9-20-16-11-17-15(10-13(16)6-2)12(4)14(7-3)18(19)21-17/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORINUPIYYUUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C=C1CC)C(=C(C(=O)O2)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-butoxy-3,6-diethyl-4-methyl-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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